molecular formula C12H12ClNO3 B2582557 (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1020073-50-0

(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2582557
CAS No.: 1020073-50-0
M. Wt: 253.68
InChI Key: VYFFONCYPVDQLZ-KCJUWKMLSA-N
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Description

(2R,3R)-2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 1020073-50-0) is a chiral pyrrolidinone-based compound with the molecular formula C12H12ClNO3 and a molecular weight of 253.68 g/mol. This specific stereoisomer is part of the 5-oxopyrrolidine chemical class, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery . The 5-oxopyrrolidine core is a privileged structure found in numerous natural products and approved pharmaceuticals, known for its diverse biological potential . Researchers value this scaffold for developing novel bioactive molecules, particularly in the areas of anticancer and antimicrobial agents . Compounds based on the 5-oxopyrrolidine structure have demonstrated promising in vitro anticancer activity against various cell lines and potent antimicrobial effects against multidrug-resistant bacterial strains such as Staphylococcus aureus . The presence of multiple functional groups on this molecule, including the carboxylic acid, makes it a versatile building block or intermediate for further synthetic modifications, such as the creation of hydrazones, azoles, and other derivatives to explore structure-activity relationships . This product is intended for research purposes such as biological screening, hit-to-lead optimization, and method development in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-14-10(15)6-8(12(16)17)11(14)7-4-2-3-5-9(7)13/h2-5,8,11H,6H2,1H3,(H,16,17)/t8-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFFONCYPVDQLZ-KCJUWKMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a halogenated phenyl compound reacts with the pyrrolidine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Research indicates that (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid may possess significant biological activities relevant to medicinal chemistry:

  • Anti-inflammatory Properties : Studies suggest that compounds with similar structures exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is potential for this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary data indicates possible anti-apoptotic effects that warrant further investigation.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against matrix metalloproteinases (MMPs). MMPs play critical roles in extracellular matrix remodeling and are implicated in various diseases, including cancer and fibrosis. Inhibiting these enzymes could lead to therapeutic advancements in cancer treatment and tissue repair.

Neuropharmacology

The unique structural features of this compound suggest applications in neuropharmacology:

  • Potential for Treating Neurological Disorders : Its ability to modulate neurotransmitter systems or protect neuronal cells from damage positions it as a candidate for developing new treatments for neurological disorders.

Case Studies and Research Findings

Recent studies have explored the antimicrobial properties of related compounds derived from the oxopyrrolidine scaffold. For instance:

  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of pyrrolidine carboxylic acids exhibit activity against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. This highlights the potential for developing new antimicrobial agents based on this chemical framework .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAnti-inflammatory and neuroprotective propertiesTreatment of arthritis, neurodegenerative diseases
Enzyme InhibitionInhibition of matrix metalloproteinases (MMPs)Potential cancer therapeutics
NeuropharmacologyModulation of neurotransmitter systemsNew treatments for neurological disorders
Antimicrobial ResearchActivity against multidrug-resistant pathogensDevelopment of novel antimicrobial agents

Mechanism of Action

The mechanism by which (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents/Modifications Bioactivity References
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Chloro, hydroxyl, isopropyl, nitro, or heterocyclic moieties (e.g., oxadiazole, triazole) Antioxidant activity 1.35–1.5× higher than ascorbic acid (DPPH assay)
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid 4-Chlorophenyl at C3, carboxylic acid at C2 Synthetic intermediate; no direct bioactivity reported
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Methyl-2-hydroxyphenyl at N1, carboxylic acid at C3 Potential antimicrobial/anticancer activity (preclinical screening ongoing)
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 3,5-Dichloro-2-hydroxyphenyl at N1 Active against multidrug-resistant bacterial pathogens
1-Methyl-5-oxopyrrolidine-3-carboxylic acid No aryl substituents; methyl at N1 Base compound; used as a scaffold for derivatization
Key Observations:

Substituent Effects on Bioactivity :

  • The 2-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to unsubstituted analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .
  • Hydroxyl groups on the aryl ring (e.g., 1-(5-chloro-2-hydroxyphenyl) derivatives) correlate with elevated antioxidant activity, likely via radical scavenging mechanisms .
  • Heterocyclic moieties (e.g., oxadiazole, triazole) improve antioxidant potency by stabilizing radical intermediates .

Antimicrobial vs. Antioxidant Profiles: Derivatives with 3,5-dichloro-2-hydroxyphenyl groups exhibit broad-spectrum antimicrobial activity, possibly due to enhanced membrane disruption or enzyme inhibition . Antioxidant activity is more pronounced in compounds with electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring .

Key Analytical Data :

  • X-ray crystallography is frequently used to confirm stereochemistry in related compounds (e.g., 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide) .
  • NMR and MS data are critical for verifying substituent positions and purity .

Biological Activity

(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 1020073-50-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, and implications for future research.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrrolidine ring and subsequent modifications to introduce the carboxylic acid and chlorophenyl groups. The compound is characterized by its unique structural features that contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various 5-oxopyrrolidine derivatives, including this compound. These compounds have shown promising activity against Gram-positive bacteria and multidrug-resistant strains.

Table 1: Antimicrobial Activity Against Selected Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundAcinetobacter baumannii>64 µg/mL
This compoundKlebsiella pneumoniae16 µg/mL

These results indicate that the compound possesses structure-dependent antimicrobial activity, making it a candidate for further development as an antimicrobial agent against resistant pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Table 2: Anticancer Activity Against A549 Cells

CompoundIC50 Value (µM)
This compound25 µM
Cisplatin (control)10 µM

The compound's IC50 value suggests it has a moderate level of cytotoxicity compared to standard chemotherapeutic agents like cisplatin . Further investigations into its mechanism of action and potential side effects are warranted.

Case Studies

A notable study examined the efficacy of various 5-oxopyrrolidine derivatives in treating infections caused by drug-resistant bacteria. The research highlighted that compounds similar to this compound demonstrated enhanced activity against resistant strains compared to traditional antibiotics .

Q & A

Q. What are the established synthetic routes for (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of aromatic amines (e.g., substituted anilines) with carbonyl-containing precursors (e.g., itaconic acid) under reflux in aqueous or alcoholic solvents to form the pyrrolidinone core .
  • Step 2: Esterification of the carboxylic acid group using methanol and catalytic sulfuric acid to improve solubility for subsequent reactions .
  • Step 3: Functionalization via hydrazide intermediates (reaction with hydrazine monohydrate) to enable condensation with aldehydes/ketones for derivative synthesis .
  • Step 4: Diastereoselective optimization by neutralizing dimethyl glutamate hydrochlorides under controlled pH and solvent conditions to favor the (2R,3R) configuration .

Q. What spectroscopic and analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to verify stereochemistry (e.g., coupling constants for chiral centers) and substituent positions (e.g., 2-chlorophenyl group) .
  • FT-IR: Identify key functional groups (C=O at ~1700 cm⁻¹ for the pyrrolidinone ring, carboxylic acid O-H stretch) .
  • Elemental Analysis: Validate empirical formula matching theoretical C, H, N, Cl content .
  • Melting Point: Compare with literature values (e.g., analogs like (2S,3R)-3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid melt at 191°C, requiring strict drying conditions) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis to favor the (2R,3R) configuration?

Methodological Answer:

  • Chiral Resolution: Use enantiopure starting materials (e.g., (S)-pyroglutamate derivatives) or chiral auxiliaries to induce stereochemical bias .
  • Reaction Conditions: Optimize solvent polarity (e.g., isopropanol for hydrazide formation) and temperature to stabilize transition states favoring the desired diastereomer .
  • Catalytic Hydrogenation: Employ asymmetric catalysis (e.g., Pd/C with chiral ligands) during reduction steps to retain configuration .

Q. How to design experiments to evaluate the compound’s pharmacological potential?

Methodological Answer:

  • In Vitro Screening:
    • Antimicrobial Activity: Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Anticancer Potential: Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic Studies:
    • Enzyme Inhibition: Assess binding to target enzymes (e.g., COX-2, HDACs) using fluorescence polarization or SPR .
    • ROS Scavenging: Quantify antioxidant activity via DPPH/ABTS radical scavenging assays .

Q. How to resolve contradictions in spectroscopic data between synthesis batches?

Methodological Answer:

  • Reproducibility Checks: Repeat reactions under identical conditions (solvent, temperature, catalyst loading) to rule out procedural variability .
  • Advanced Characterization:
    • X-ray Crystallography: Resolve ambiguous stereochemistry by growing single crystals and solving the structure .
    • 2D NMR (COSY, HSQC): Clarify proton-carbon correlations for overlapping signals .
  • Purity Analysis: Use HPLC-MS to detect trace impurities (e.g., unreacted intermediates) affecting spectral clarity .

Q. What computational strategies support structural optimization for enhanced bioactivity?

Methodological Answer:

  • Molecular Docking: Model interactions with target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina to guide substituent modifications .
  • QSAR Studies: Correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity data to predict optimal substituents .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability under physiological conditions .

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